molecular formula C20H17NNa2O5 B1150208 disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate

disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate

Cat. No.: B1150208
M. Wt: 397.33
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, an amino acid moiety, and a xanthene derivative, making it a unique structure with interesting chemical properties.

Properties

Molecular Formula

C20H17NNa2O5

Molecular Weight

397.33

IUPAC Name

disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C20H19NO5.2Na/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17;;/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25);;/q;2*+1/p-2/t13-,15-,20-;;/m0../s1

SMILES

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+]

Synonyms

(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate involves multiple steps. The initial step typically includes the formation of the cyclopropane ring through a cyclopropanation reaction. This is followed by the introduction of the amino acid moiety and the xanthene derivative through a series of coupling reactions. The final step involves the addition of disodium to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The xanthene moiety allows for fluorescence, making it useful in imaging and diagnostic applications. The cyclopropane ring provides stability and rigidity to the molecule, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate
  • This compound

Uniqueness

This compound is unique due to its combination of a cyclopropane ring, an amino acid moiety, and a xanthene derivative. This combination imparts unique chemical and physical properties, making it distinct from other similar compounds.

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